Cytotoxicity & DNA Crosslinking of Aniline Mustards
In a direct head-to-head comparison, the cytotoxicity of 4-[bis(2-chloroethyl)amino] benzoic acid (BAM) was evaluated against melphalan (L-PAM) and chlorambucil (CHL) in human colonic adenocarcinoma (LS174T) and leukaemic (K562) cell lines. The rank order of potency was L-PAM > CHL > BAM. This order differed from predictions based solely on chemical reactivity (CHL > L-PAM > BAM), demonstrating that cellular transport and DNA interaction are key differentiators for these agents [1]. DNA interstrand crosslinking in cells, measured by alkaline elution, correlated with IC50 values, and this ranking was further reflected in the agents' abilities to produce crosslinks in isolated DNA [1].
| Evidence Dimension | In vitro cytotoxicity rank order |
|---|---|
| Target Compound Data | Not directly assayed in this study, but represents a key structural analog (BAM) lacking the azo-benzene motif. |
| Comparator Or Baseline | Melphalan (L-PAM) and Chlorambucil (CHL). Rank order: L-PAM > CHL > BAM. |
| Quantified Difference | The rank order of potency was L-PAM > CHL > BAM, contrary to the reactivity-based prediction of CHL > L-PAM > BAM. |
| Conditions | Human colonic adenocarcinoma LS174T and leukaemic K562 cell lines; sulphorhodamine B and tetrazolium dye reduction assays. |
Why This Matters
This data establishes that even structurally similar aniline mustards are not functionally equivalent, underscoring the necessity for precise compound selection. The azo-mustard's unique structure introduces further divergence not captured by this baseline comparison.
- [1] Hartley, J.A., et al. (1992). The cytotoxicity, DNA crosslinking ability and DNA sequence selectivity of the aniline mustards melphalan, chlorambucil and 4-[bis(2-chloroethyl)amino] benzoic acid. Biochemical Pharmacology, 44(1), 59-65. View Source
